molecular formula C21H26N2O3S B3013524 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 955648-71-2

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B3013524
CAS No.: 955648-71-2
M. Wt: 386.51
InChI Key: FEAMKXHBQFRMIK-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Kinase Activity
Isoquinolinesulfonamides have been studied for their ability to inhibit various kinases, which play crucial roles in cellular signaling pathways. One compound in this class, known for its potent and selective inhibition of cyclic AMP-dependent protein kinase (protein kinase A), has shown significant effects on neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells. This inhibition underscores the compound's potential in research involving cell differentiation and signal transduction mechanisms (Chijiwa et al., 1990).

Interactions with Carbonic Anhydrase
Research on isoquinoline sulfonamides also extends to their interactions with carbonic anhydrases, enzymes critical for maintaining pH balance in tissues. Structural studies of such compounds reveal their binding modes and selectivity toward different isozymes of carbonic anhydrases, offering insights for designing selective inhibitors for therapeutic purposes (Mader et al., 2011).

Catalytic Activity and Reaction Mechanisms
Isoquinolinesulfonamides serve as substrates or intermediates in various chemical reactions, highlighting their versatility in synthetic chemistry. Studies have described their roles in facilitating aminocyclization reactions, contributing to the synthesis of complex heterocyclic compounds. Such reactions are pivotal for creating novel molecules with potential pharmaceutical applications (Xiao‐Feng Xia et al., 2016).

Synthesis of Tetrahydropyrroloisoquinolines
Isoquinoline derivatives have been synthesized through 1,3-dipolar cycloaddition reactions, leading to the formation of tetrahydropyrrolo[2,1-a]isoquinolines. These compounds are of interest for further chemical modifications and investigations into their biological activities. Such synthetic approaches contribute to the expansion of isoquinoline-based chemical libraries for drug discovery (Caira et al., 2014).

Exploration of Positive Inotropic Effects
Studies have explored the potential of isoquinoline derivatives as positive inotropic agents, which can increase the force of heart muscle contractions without necessarily affecting the heart rate. This research is crucial for developing new treatments for heart failure and related cardiovascular diseases (Santangelo et al., 1994).

Properties

IUPAC Name

2,4-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-10-9-17-6-7-19(12-18(17)13-23)22-27(25,26)20-8-5-15(3)11-16(20)4/h5-8,11-12,14,22H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAMKXHBQFRMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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